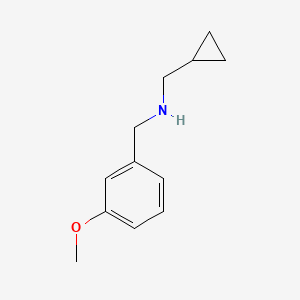
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Übersicht
Beschreibung
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound used for pharmaceutical testing . It’s a novel building block for research .
Synthesis Analysis
The synthesis of this compound and its analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This results in the generation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of this compound is C12H16N2O . It’s a secondary amine with a tetrahydroisoquinoline (THIQ) nucleus .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 204.27 .Wissenschaftliche Forschungsanwendungen
Redox Annulations and Functionalization 1,2,3,4-tetrahydroisoquinoline, a derivative related to 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine, has been extensively studied in redox-neutral annulations. Acetic acid acts as a cosolvent and promoter in these transformations, leading to dual C–H bond functionalization. These reactions provide a versatile approach to synthesize complex molecules, expanding the utility of 1,2,3,4-tetrahydroisoquinoline in synthetic chemistry (Zhu & Seidel, 2017), (Zhu, Chandak, & Seidel, 2018).
Pharmacological Evaluation Although the request was to avoid drug use and side effects, it's worth noting that certain derivatives of tetrahydroisoquinoline have been studied for their pharmacological properties, specifically for bradycardic activities. The research indicates that these compounds could have potential as therapeutic agents, highlighting the medicinal relevance of the tetrahydroisoquinoline scaffold (Kakefuda et al., 2003).
Asymmetric Hydrogenation The asymmetric hydrogenation of isoquinolinium salts has been a significant focus, offering a direct synthesis route for optically active 1,2,3,4-tetrahydroisoquinolines. These are crucial intermediates in pharmaceutical drug synthesis and drug candidates. The process involves innovative catalysis by chiral iridium complexes, showcasing the compound's importance in creating biologically active molecules (Iimuro et al., 2013).
Synthetic Methodologies Recent research has focused on developing novel synthetic methodologies for 1,2,3,4-tetrahydroisoquinolines, emphasizing the compound's significance in synthetic organic chemistry. These methods offer a concise and functional group-tolerant approach to synthesizing N-Aryl-1,2,3,4-tetrahydroisoquinolines, demonstrating the adaptability and broad application of the compound in various chemical synthesis processes (Bracher, Glas, & Wirawan, 2021).
Eigenschaften
IUPAC Name |
1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h3-4,7H,2,5-6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNRBYHFOXHYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1414715.png)
![{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine](/img/structure/B1414716.png)
![Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B1414717.png)
![N-[(2,6-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414719.png)

![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)

![3-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B1414724.png)
![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)
![(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B1414727.png)

amine](/img/structure/B1414733.png)